Cas no 1806962-32-2 (6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde)
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde
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- Inchi: 1S/C9H5BrF2N2O/c10-2-6-1-5(3-13)7(4-15)8(14-6)9(11)12/h1,4,9H,2H2
- InChI Key: IDPXFCPFCNMXIL-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C#N)=C(C=O)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 279
- XLogP3: 1.3
- Topological Polar Surface Area: 53.8
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039994-250mg |
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde |
1806962-32-2 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029039994-500mg |
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde |
1806962-32-2 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
| Alichem | A029039994-1g |
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde |
1806962-32-2 | 95% | 1g |
$2,808.15 | 2022-03-31 |
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde Related Literature
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde
Introduction to 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806962-32-2)
6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, with the CAS number 1806962-32-2, features a unique structural framework that makes it invaluable for synthesizing a wide range of biologically active molecules. The presence of both bromomethyl and cyano functional groups, combined with a difluoromethyl substituent, provides multiple sites for further chemical modification, enabling the development of novel compounds with tailored properties.
The pyridine-3-carboxaldehyde core of this molecule is particularly significant, as it serves as a key building block in the synthesis of heterocyclic derivatives. Pyridine derivatives are extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality further enhances its utility, allowing for condensation reactions with various nucleophiles to form Schiff bases, imines, and other complex structures.
Recent advancements in medicinal chemistry have highlighted the importance of difluoromethyl groups in drug design. These groups are known to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. In the context of 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde, the difluoromethyl substituent at the 2-position of the pyridine ring contributes to its potential as a lead compound in the development of new therapeutic agents.
The bromomethyl group at the 6-position offers another layer of reactivity, enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the synthesis of natural products and drug candidates. The combination of these reactive sites makes this compound a valuable asset for synthetic chemists working on diverse applications.
In academic research, 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde has been utilized in the development of novel pyridine-based inhibitors targeting specific enzyme families. For instance, studies have explored its potential as a precursor for kinase inhibitors, which play a crucial role in cancer therapy. The cyano group at the 4-position can be further functionalized to introduce additional pharmacophores, enhancing the binding interactions with biological targets.
Moreover, the compound's structural features have attracted attention in agrochemical research. Pyridine derivatives are commonly found in pesticides and herbicides due to their ability to interact with biological systems at low concentrations. The presence of both electrophilic and nucleophilic centers in 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde allows for modifications that can fine-tune its bioactivity against pests while minimizing environmental impact.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation, cyanation, and fluorination reactions, which are optimized to ensure high yield and purity. Advanced synthetic methodologies, such as flow chemistry and transition-metal catalysis, have been employed to improve efficiency and scalability.
Recent publications have demonstrated the utility of 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde in designing novel ligands for metalloenzymes. By incorporating metal-binding motifs into the pyridine core, researchers have developed compounds that can modulate enzyme activity relevant to neurological disorders and metabolic diseases. The flexibility provided by the aldehyde and bromomethyl groups allows for precise tuning of ligand properties such as binding affinity and selectivity.
The compound's potential extends beyond pharmaceuticals into materials science. Pyridine-based polymers and coordination complexes exhibit unique electronic properties that make them suitable for applications in organic electronics and catalysis. The reactive sites in 6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde can be exploited to generate functional materials with tailored characteristics.
In conclusion,6-(Bromomethyl)-4-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1806962-32-2) is a multifaceted intermediate with significant applications across multiple disciplines. Its structural features enable diverse chemical modifications, making it a valuable tool for synthetic chemists aiming to develop novel biologically active molecules. As research continues to uncover new therapeutic targets and material applications, this compound is poised to play an increasingly important role in scientific innovation.
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